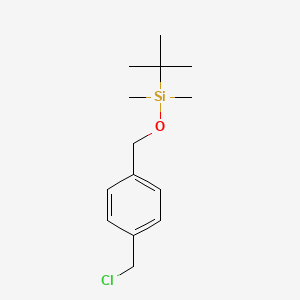

tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane

CAS No.: 874883-18-8

Cat. No.: VC12020065

Molecular Formula: C14H23ClOSi

Molecular Weight: 270.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874883-18-8 |

|---|---|

| Molecular Formula | C14H23ClOSi |

| Molecular Weight | 270.87 g/mol |

| IUPAC Name | tert-butyl-[[4-(chloromethyl)phenyl]methoxy]-dimethylsilane |

| Standard InChI | InChI=1S/C14H23ClOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,10-11H2,1-5H3 |

| Standard InChI Key | LASWKTKKPCFGGF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCl |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

A tert-butyldimethylsilyl (TBDMS) group (–Si(CH₃)₂C(CH₃)₃), which provides steric bulk and chemical stability.

-

An ether linkage (–O–) connecting the silyl group to a benzyl ring.

-

A 4-(chloromethyl)benzyl moiety, where a chloromethyl (–CH₂Cl) substituent is para to the ether oxygen on the aromatic ring.

This arrangement confers unique reactivity: the TBDMS group acts as a protecting group for alcohols, while the chloromethyl side chain enables further functionalization via nucleophilic substitution or cross-coupling reactions .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 270.87 g/mol | |

| Exact Mass | 270.109 Da | |

| LogP (Partition Coeff.) | 4.81 (estimated) | |

| Topological Polar SA | 9.23 Ų |

The compound’s hydrophobicity (LogP ≈ 4.81) facilitates its use in nonpolar reaction media, while the moderate polar surface area (9.23 Ų) suggests limited hydrogen-bonding capacity .

Synthetic Methodologies

Primary Synthesis Route

The synthesis involves a three-step sequence:

-

Silylation of 4-(Chloromethyl)benzyl Alcohol:

The hydroxyl group of 4-(chloromethyl)benzyl alcohol reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. This step typically employs dichloromethane (DCM) as the solvent at 0–25°C .Yields exceed 85% under optimized conditions.

-

Purification:

Crude product is purified via column chromatography (hexane/ethyl acetate) or recrystallization from n-heptane . -

Quality Control:

Purity (>98%) is confirmed by HPLC and ¹H NMR spectroscopy, with characteristic signals at δ 0.10 ppm (Si–CH₃), δ 0.91 ppm (Si–C(CH₃)₃), and δ 4.52 ppm (Ar–CH₂Cl).

Alternative Approaches

A patent-pending method (WO2014203045A1) describes the use of tetrabutylammonium fluoride (TBAF) to enhance silylation efficiency in polar aprotic solvents like N-methylpyrrolidone (NMP) at 80–150°C . This approach reduces reaction time to 2–3 hours but requires stringent moisture control.

Applications in Organic Synthesis

Alcohol Protection

The TBDMS group serves as a temporary protective group for alcohols, leveraging its:

-

Stability: Resistant to bases, mild acids, and nucleophiles.

-

Cleavage Selectivity: Removable via fluoride ions (e.g., TBAF) or aqueous HF .

For example, in prostaglandin synthesis, the compound protects secondary alcohols during ketone reductions, achieving >90% deprotection yields .

Building Block for Complex Molecules

The chloromethyl group participates in:

-

Nucleophilic Substitutions: Reacts with amines (e.g., piperazine) to form quaternary ammonium salts .

-

Cross-Couplings: Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives.

Research Advancements and Case Studies

Catalytic Applications

In a 2024 study, tert-butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane facilitated the synthesis of D- and ¹³C-labeled Hoechst dyes for RNA aptamer binding studies. The TBDMS group ensured regioselective protection during isotopic labeling, enabling precise NMR analysis of dye-aptamer interactions .

Stability Under Oxidative Conditions

Experiments with Cu(II)/TEMPO oxidation systems (30–50°C) demonstrated the compound’s resilience, with <5% decomposition over 24 hours. This stability supports its use in oxidation-prone environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume